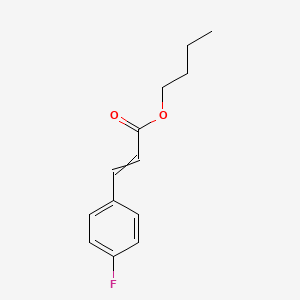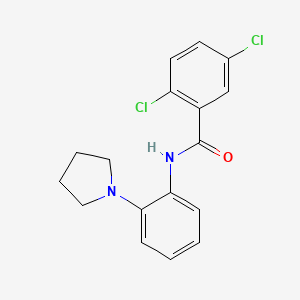
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is a chemical compound that features a benzamide core substituted with dichloro groups and a pyrrolidinyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Phenyl Intermediate: This step involves the reaction of 2-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinyl phenyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a tool for studying the interactions of pyrrolidine-containing compounds with biological targets.
作用机制
The mechanism of action of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular signaling .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Uniqueness
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is unique due to the combination of its dichloro-substituted benzamide core and the pyrrolidinyl phenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C17H16Cl2N2O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c18-12-7-8-14(19)13(11-12)17(22)20-15-5-1-2-6-16(15)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,22) |
InChI 键 |
NCKYQEWGHOIVAA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


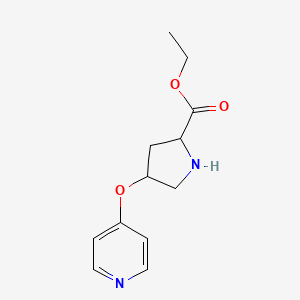
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
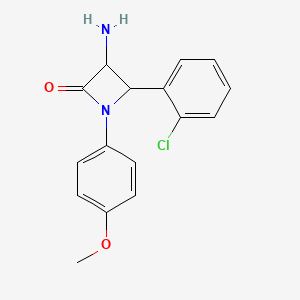
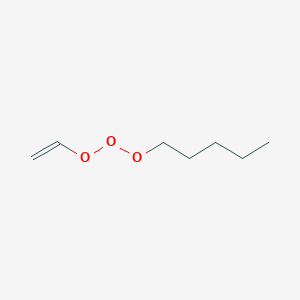
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
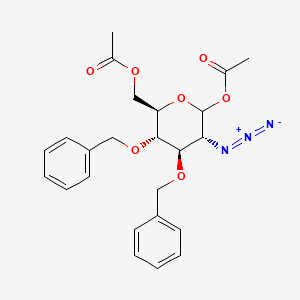
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
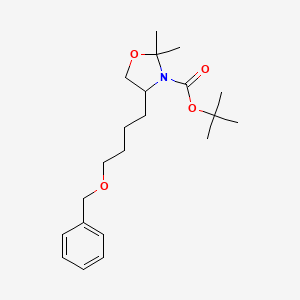
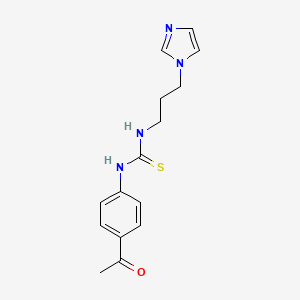
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B14795235.png)
